molecular formula C19H24N2O2 B2632435 4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-09-1

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2632435
CAS No.: 478249-09-1
M. Wt: 312.413
InChI Key: UYGZIOLRJOTGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a 2-ethylbutanoyl group at the pyrrole ring’s 4-position and a 4-methylbenzyl (p-tolylmethyl) substituent on the carboxamide nitrogen. Pyrrole carboxamides are frequently explored in medicinal chemistry for their ability to modulate protein-protein interactions or enzyme activity, often influenced by substituent variations .

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-15(5-2)18(22)16-10-17(20-12-16)19(23)21-11-14-8-6-13(3)7-9-14/h6-10,12,15,20H,4-5,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZIOLRJOTGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylbutanoyl Group: This step involves the acylation of the pyrrole ring using an appropriate acyl chloride, such as 2-ethylbutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylphenylmethyl Group: The final step involves the reaction of the intermediate with 4-methylbenzylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced amides, alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrrole-2-carboxamide Derivatives

Compound Name / CAS Substituents (Position 4 / Carboxamide N) Molecular Formula Molecular Weight Key Data (Source)
Target Compound (Analog: CAS 478259-87-9) 2-Ethylbutanoyl / 4-Methylbenzyl C₁₈H₂₁FN₂O₂ 316.37 Fluorobenzyl variant; structural analog
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (1017437-76-1) Butyryl / Furylmethyl C₁₄H₁₆N₂O₃ 276.29 Lower MW; furan ring introduces polarity
4-(4-Methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide (478259-38-0) Methoxybenzoyl / Pyridin-3-ylmethyl C₁₉H₁₇N₃O₃ 335.36 Pyridine enhances solubility; methoxy group increases lipophilicity
4-(Cyclopropylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (478249-76-2) Cyclopropylcarbonyl / Pyridin-4-ylmethyl C₁₅H₁₅N₃O₂ 293.30 Rigid cyclopropane may improve metabolic stability
4-(2,4-Dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide (439109-69-0) Dichlorobenzoyl / Phenethyl C₂₀H₁₆Cl₂N₂O₂ 403.26 High lipophilicity due to Cl substituents
Compound 38 () Trifluoromethylpyridinylmethyl / Triazolylethyl C₁₈H₁₇F₃N₆O 402.36 Moderate yield (22%); high LCMS purity (89.09%)

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 2-ethylbutanoyl group in the target compound likely confers moderate lipophilicity, comparable to butyryl () but less than dichlorobenzoyl (). Fluorine in the fluorobenzyl analog () may slightly increase polarity via electronegativity.
  • Solubility : Pyridinylmethyl substituents () introduce basic nitrogen atoms, enhancing aqueous solubility at physiological pH. In contrast, the target compound’s 4-methylbenzyl group may reduce solubility due to hydrophobicity.
  • Synthetic Feasibility : Analogs like Compound 38 () show yields as low as 15–25%, suggesting challenges in introducing bulky or electron-deficient groups. The target compound’s synthesis may face similar hurdles.

Biological Activity

4-(2-ethylbutanoyl)-N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, identified by CAS number 478249-09-1, is a synthetic organic compound notable for its complex structure, which includes a pyrrole ring and various functional groups. This compound has garnered attention in the fields of chemistry and biology for its potential applications as a biochemical probe and therapeutic agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
  • Introduction of the Ethylbutanoyl Group : This involves acylation using 2-ethylbutanoyl chloride.
  • Attachment of the Methylphenylmethyl Group : The final step involves reacting with 4-methylbenzylamine to form the desired amide.

Biological Activity

Research indicates that this compound exhibits various biological activities:

The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. The precise pathways can vary based on the biological context .

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory conditions.
  • Analgesic Effects : There is potential for this compound to be explored as an analgesic, though detailed clinical studies are required to substantiate these claims .

Research Findings and Case Studies

Recent studies have highlighted the potential of similar compounds in inhibiting specific biological pathways:

  • A study on derivatives of pyrrole compounds indicated their efficacy in inhibiting adenylyl cyclase in Giardia lamblia, showcasing the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(4-Methylphenyl)pentanalC13H18OC_{13}H_{18}OModerate anti-inflammatory
2-Methoxyphenyl isocyanateC10H11NOC_{10}H_{11}NOEnzyme inhibitor
3-(4-isobutyl-2-methylphenyl)propanalC15H20OC_{15}H_{20}OAntioxidant properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.